GPX4-Activator-1d4
Description
The Critical Role of Glutathione (B108866) Peroxidase 4 (GPX4) in Cellular Oxidative Stress Management
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a vital role in protecting cells from the damaging effects of oxidative stress. wikipedia.org Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes. frontiersin.orgmdpi.com This function is crucial for preventing the accumulation of toxic lipid peroxides, which can disrupt membrane integrity and trigger cell death. wikipedia.orgmdpi.com
GPX4 utilizes glutathione (GSH) as a cofactor to convert harmful lipid hydroperoxides into their non-toxic alcohol counterparts. mdpi.comfrontiersin.org This process is a key component of the cellular antioxidant defense system, working to maintain redox balance and protect against the propagation of lipid peroxidation chain reactions. mdpi.commdpi.com The essential nature of GPX4 is underscored by its involvement in a multitude of cellular processes and its role in preventing various pathologies linked to oxidative damage. wikipedia.orgashpublications.org
Ferroptosis as a Regulated Cell Death Pathway and its Link to GPX4 Activity
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid peroxides. mdpi.comthno.orgnih.govfrontiersin.org This pathway is distinct from other forms of programmed cell death, such as apoptosis, in its morphology and biochemical mechanisms. thno.org The central executioner of ferroptosis is the overwhelming peroxidation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. nih.gov
GPX4 stands as the primary regulator and inhibitor of ferroptosis. mdpi.commdpi.comthno.org By neutralizing lipid hydroperoxides, GPX4 prevents the cascade of events that leads to membrane damage and cell demise. mdpi.comnih.gov Inactivation or depletion of GPX4, either through direct inhibition or by depleting its essential cofactor GSH, sensitizes cells to ferroptosis. mdpi.comnih.govfrontiersin.org This direct link between GPX4 activity and the suppression of ferroptosis has positioned the enzyme as a critical node in this cell death pathway. mdpi.commdpi.com
Conceptual Framework of Targeting GPX4 for Therapeutic Modulation of Oxidative Damage and Ferroptosis
The pivotal role of GPX4 in controlling lipid peroxidation and ferroptosis has made it an attractive therapeutic target. mdpi.comthno.org The ability to modulate GPX4 activity presents a dual opportunity for therapeutic intervention. On one hand, inhibiting GPX4 could be beneficial in scenarios where inducing cell death is desirable, such as in certain types of cancer that are resistant to other therapies. oaepublish.comfrontiersin.orgmdpi.com
Conversely, activating GPX4 holds significant promise for treating conditions characterized by excessive oxidative stress and ferroptotic cell death. nih.govresearchgate.net This includes a wide range of disorders such as neurodegenerative diseases, ischemia-reperfusion injury, and inflammatory conditions. wikipedia.orgnih.gov By enhancing the natural protective function of GPX4, it may be possible to mitigate cellular damage and improve outcomes in these diseases. nih.govresearchgate.net
Emergence of GPX4-Activator-1d4 as a Novel Chemical Probe and Allosteric Agent for GPX4
The rational design of small molecule activators for enzymes has historically been a challenging endeavor. nih.gov However, recent advancements have led to the identification of this compound, also known as PKUMDL-LC-101-D04, as a first-in-class allosteric activator of GPX4. nih.govmedchemexpress.comsigmaaldrich.comhodoodo.comarctomsci.comacetherapeutics.com This compound was discovered through a novel computational strategy that identified a potential allosteric binding site on the GPX4 protein. nih.gov
This compound has been shown to directly bind to GPX4 and enhance its enzymatic activity. nih.govmedchemexpress.com This allosteric activation mechanism allows for the potentiation of GPX4's natural function without directly interacting with the active site. nih.gov As a chemical probe, this compound provides a valuable tool for studying the intricate roles of GPX4 in cellular processes and disease models. nih.govsigmaaldrich.com Its ability to suppress ferroptosis and inflammation highlights its potential as a lead compound for the development of novel therapeutics aimed at combating oxidative damage. nih.govmedchemexpress.comselleckchem.com
Research Findings on this compound
| Feature | Description | Reference(s) |
| Synonym | PKUMDL-LC-101-D04 | medchemexpress.comhodoodo.com |
| Mechanism of Action | Allosteric activator of GPX4 | nih.govmedchemexpress.com |
| Effect on GPX4 Activity | Increases GPX4 activity to 150% at 20 µM in a cell-free assay and at 61 µM in cell extracts. | nih.govmedchemexpress.comsigmaaldrich.comarctomsci.comacetherapeutics.com |
| Biological Activity | Inhibits ferroptosis and inflammation. | nih.govmedchemexpress.com |
| Cellular Protection | Protects against the toxic effects of cholesterol peroxide. | medchemexpress.com |
| Chemical Properties | Cell penetrant. | sigmaaldrich.com |
Properties
Molecular Formula |
C14H23ClN4O2S2 |
|---|---|
Molecular Weight |
378.93 |
IUPAC Name |
N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide Hydrochloride |
InChI |
InChI=1S/C14H22N4O2S2.ClH/c15-9-10-16-22(19,20)13-7-5-12(6-8-13)18-14(21)17-11-3-1-2-4-11;/h5-8,11,16H,1-4,9-10,15H2,(H2,17,18,21);1H |
InChI Key |
FELDRJSFLBINQS-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(NC(NC2CCCC2)=S)C=C1)(NCCN)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PKUMDL-LC-101-D04; GPX4 Activator 1d4; GPX4Activator1d4; GPX4-Activator-1d4 |
Origin of Product |
United States |
Discovery and Rationale in Gpx4 Activator 1d4 Development
Strategic Approaches to GPX4 Activator Identification
The identification of GPX4 activators was not a serendipitous discovery but the result of a deliberate, multi-stage process. Researchers employed a combined approach that began with identifying potential binding cavities and predicting allosteric sites, followed by virtual screening for potential ligands. nih.govfrontiersin.org
The rational design of GPX4 activators was contingent on first identifying a suitable target site on the enzyme. researchgate.netresearchgate.net Given the challenges of targeting the catalytic site for activation, research focused on identifying a potential allosteric site—a location on the enzyme distinct from the active site where a molecule could bind and positively modulate its activity. researchgate.netacs.orgresearchgate.net
A novel computational strategy was employed to achieve this. researchgate.netnih.gov This involved using molecular dynamics (MD) simulations to map the conformational and energetic landscapes of the GPX4 protein. acs.org By analyzing the protein's dynamic behavior, researchers could pinpoint allosteric networks and potential communication pathways between distant sites and the catalytic center. acs.orgresearchgate.net Computational tools such as CAVITY and CorrSite were specifically used to predict a potential allosteric site located on the opposite side of the protein from the substrate-binding site. frontiersin.orgnih.gov This predictive work was foundational, providing a specific target for the subsequent drug discovery efforts. nih.govfrontiersin.org
Table 1: Computational Tools in GPX4 Allosteric Site Identification
| Tool/Method | Application in GPX4 Research | Reference |
| Molecular Dynamics (MD) Simulations | Used to map the conformational and energetic landscape of the GPX4 protein to identify allosteric networks. | acs.org |
| CAVITY | A program used to identify and predict potential binding cavities on the protein surface. | frontiersin.org |
| CorrSite | An allosteric site prediction tool used to identify the potential allosteric pocket in GPX4. | frontiersin.orgnih.gov |
With a predicted allosteric site in hand, the next step was to find a molecule that could bind to it and function as an activator. nih.govfrontiersin.org Researchers utilized a structure-based virtual screening approach. frontiersin.org A large chemical library, the SPECS compound library, was screened using the molecular docking program Glide. frontiersin.org This computational process simulated the binding of thousands of compounds to the predicted allosteric pocket, ranking them based on their predicted binding affinity and mode. frontiersin.org
Design Principles Leading to GPX4-Activator-1d4
The primary design principle was the allosteric activation of GPX4. researchgate.netnih.gov The goal was to develop a chemical probe that could directly upregulate the enzyme's activity to study its role and potential as a therapeutic target for inflammation and ferroptosis-related diseases. researchgate.netacs.orgnih.govnih.gov The discovery that a small molecule could activate GPX4 was a significant proof-of-concept, demonstrating that the rational design of allosteric activators is achievable. researchgate.netacs.orgnih.gov The initial success with Compound 1, which not only activated GPX4 but also suppressed ferroptosis and reduced pro-inflammatory lipid mediator production, laid the groundwork for further optimization. researchgate.netacs.orgnih.gov
Lead Optimization and Analog Development in the Discovery of this compound
Following the successful identification of the lead compound, Compound 1, researchers embarked on lead optimization through chemical synthesis and detailed structure-activity relationship (SAR) studies. researchgate.netacs.orgnih.gov This process involved creating and testing a series of structural analogs of Compound 1 to improve its potency and efficacy.
This optimization effort led to the discovery of seven additional activators. researchgate.netacs.orgnih.gov Among these, the compound designated 1d4 (also known as PKUMDL-LC-101-D04) emerged as the most potent activator. researchgate.netacs.orgnih.govmedchemexpress.com This optimized analog demonstrated a significantly enhanced ability to boost the enzyme's function compared to the original lead compound. researchgate.netacs.orgnih.gov
Table 2: Activity of Key GPX4 Activator Compounds
| Compound | Description | Reported Activity | Reference |
| Compound 1 | Initial hit from virtual screening. | Increased GPX4 activity, suppressed ferroptosis, and reduced pro-inflammatory lipid mediator production. | researchgate.netacs.orgnih.gov |
| This compound | Optimized analog of Compound 1. | Increased GPX4 activity to 150% at 20 μM in a cell-free assay. | researchgate.netacs.orgnih.gov |
| This compound | Optimized analog of Compound 1. | Increased GPX4 activity to 150% at 61 μM in cell extracts. | researchgate.netacs.orgnih.gov |
Mechanistic Elucidation of Gpx4 Activator 1d4 Action
Direct Molecular Interactions of GPX4-Activator-1d4 with GPX4
This compound exerts its effects through direct binding to the GPX4 enzyme. acs.orgmedchemexpress.comsigmaaldrich.comresearchgate.netresearchgate.netnih.govacs.orgfrontiersin.orgosti.gov Unlike competitive inhibitors that target the active site, this compound functions as an allosteric activator, meaning it binds to a distinct site on the enzyme, away from the catalytic center. acs.orgmedchemexpress.comsigmaaldrich.comresearchgate.netresearchgate.netnih.govfrontiersin.orgosti.gov
Identification of the Allosteric Binding Site on GPX4 for this compound
The identification of a potential allosteric site in GPX4 was achieved through computational strategies, such as virtual screening and molecular docking, combined with experimental studies. acs.orgmedchemexpress.comresearchgate.netresearchgate.netosti.govmedchemexpress.com This predicted allosteric site is located on the opposite side of the protein from the substrate-binding site, which contains the catalytic triad (B1167595) including the crucial selenocysteine (B57510) residue. wikipedia.orgfrontiersin.org The discovery of compounds like this compound that bind to this site validated the possibility of rational design of allosteric activators for GPX4. acs.orgresearchgate.netresearchgate.netnih.govacs.org
Conformational Changes Induced by this compound Binding to GPX4
Allosteric binding of small molecules can induce conformational changes in a protein, thereby affecting its activity. osti.govnih.gov While specific details on the conformational changes induced by this compound are not extensively detailed in the provided snippets, research on GPX4 activators and inhibitors, including studies utilizing molecular dynamics simulations, suggests that binding to allosteric sites can lead to changes in protein conformation and dynamics. acs.orgosti.govnih.govresearchgate.net These conformational shifts can influence the accessibility or configuration of the active site, ultimately modulating enzyme activity. osti.govnih.gov Studies on GPX4 variants have shown that destabilization of specific loops, such as the G-loop containing a residue essential for catalytic activity, can impair enzymatic function, suggesting that stabilization of such regions through allosteric binding could enhance activity. columbia.edu
Allosteric Modulation of GPX4 Enzyme Activity by this compound
This compound functions by allosterically modulating the enzymatic activity of GPX4, leading to an increase in its catalytic efficiency. acs.orgmedchemexpress.comsigmaaldrich.comresearchgate.netresearchgate.netnih.govacs.orgnih.govresearchgate.netnih.govresearchgate.net Studies have demonstrated that this compound significantly increases GPX4 activity in both cell-free assays and cell extracts. acs.orgmedchemexpress.comsigmaaldrich.comresearchgate.netresearchgate.netnih.govacs.orgresearchgate.net
Experimental data highlights the extent of this activation:
| Assay Type | Concentration of this compound | Increase in GPX4 Activity |
| Cell-free assay | 20 μM | 150% |
| Cell extracts | 61 μM | 150% |
This increase in activity underscores the potential of this compound to enhance the cellular defense against oxidative stress and lipid peroxidation. acs.orgsigmaaldrich.comresearchgate.netresearchgate.netnih.gov
Impact of this compound on Substrate Binding and Catalytic Efficiency of GPX4
As an allosteric activator, this compound influences GPX4 activity without directly interacting with the substrate binding site. acs.orgmedchemexpress.comresearchgate.net The enhanced catalytic efficiency observed upon binding of this compound is likely a result of the conformational changes induced by its allosteric binding. researchgate.netosti.govnih.gov These changes could potentially optimize the orientation of active site residues, facilitate substrate access, or enhance the rate of the catalytic cycle, which involves the reduction of lipid hydroperoxides using glutathione (B108866) as a cofactor. wikipedia.orgnih.govfrontiersin.orgfrontiersin.org Cholesterol peroxide is one specific substrate of GPX4, and this compound has been shown to protect against cell death induced by this substrate, indicating its impact on the enzyme's ability to process relevant lipid hydroperoxides. medchemexpress.com
Downstream Signaling Pathways Modulated by this compound Mediated GPX4 Activation
The activation of GPX4 by compounds like this compound has significant downstream effects on various cellular processes and signaling pathways, primarily those related to oxidative stress, inflammation, and cell death. acs.orgmedchemexpress.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov By increasing GPX4 activity, this compound enhances the cell's capacity to reduce lipid hydroperoxides, thereby suppressing ferroptosis and reducing the production of pro-inflammatory lipid mediators. acs.orgmedchemexpress.comsigmaaldrich.comresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov
Inhibition of NF-κB Pathway Activation by this compound
One of the key downstream signaling pathways modulated by GPX4 activation is the NF-κB pathway. acs.orgmedchemexpress.comresearchgate.netresearchgate.net Studies have shown that GPX4 activation can inhibit the activation of the NF-κB pathway. researchgate.netfrontiersin.orgnih.gov this compound has been demonstrated to inhibit NF-κB pathway activation, particularly in the context of inflammation. acs.orgmedchemexpress.comresearchgate.netresearchgate.netnih.govfrontiersin.org This inhibitory effect on NF-κB signaling contributes to the anti-inflammatory properties observed with GPX4 activators. acs.orgmedchemexpress.comsigmaaldrich.comresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov Experimental evidence, such as dual-luciferase reporter assays, has confirmed the dose-dependent inhibition of TNF-induced NF-κB pathway activation by GPX4 activators. frontiersin.org
Modulation of Arachidonic Acid Metabolic Network by this compound
Glutathione peroxidase 4 (GPX4) is a pivotal enzyme in cellular defense against oxidative stress, particularly in the context of lipid peroxidation. It plays a critical role in regulating the arachidonic acid (AA) metabolic network by reducing harmful lipid hydroperoxides generated during AA metabolism. wikipedia.orgnih.govfishersci.se GPX4 catalyzes the conversion of these hydroperoxides, utilizing glutathione (GSH) as a cofactor, into less reactive lipid alcohols. wikipedia.org This enzymatic activity is essential for preventing the accumulation of toxic lipid peroxidation products that can lead to cell death, notably ferroptosis. wikipedia.org
The arachidonic acid metabolic network involves various enzymatic pathways, including those mediated by lipoxygenases (LOXs), such as 5-LOX, 12-LOX, and 15-LOX. These enzymes oxygenate AA to produce hydroperoxy eicosatetraenoic acids (HpETEs), such as 5-HpETE, 12-HpETE, and 15-HpETE. nih.gov These HpETEs are substrates for GPX4. By reducing HpETEs to their corresponding hydroxy eicosatetraenoic acids (HETEs), GPX4 directly influences the lipid mediator profile and mitigates the pro-inflammatory signaling cascades initiated by lipid peroxides. nih.gov
This compound, also known as PKUMDL-LC-101-D04, has been identified as a potent allosteric activator of GPX4. wikipedia.orgfishersci.se Its mechanism of action involves binding to a site distinct from the enzyme's active site, thereby enhancing GPX4 enzymatic activity. wikipedia.org Research indicates that activation of GPX4 by compounds like this compound suppresses inflammatory conditions, including the oxidation of arachidonic acid and the activation of the NF-κB pathway. nih.govfishersci.sewikipedia.orgwikipedia.org The NF-κB pathway is a key regulator of inflammatory responses, and its modulation by GPX4 activation underscores the anti-inflammatory potential of this compound. wikipedia.orgwikipedia.org
Studies investigating the effects of GPX4 activators on eicosanoid biosynthesis in human polymorphonuclear (PMN) cells have shown that increased GPX4 activity can influence the distribution of AA metabolites. nih.gov Specifically, upregulation of GPX4 activity is envisioned to lead to an increase in the levels of 12-HETE and 15-HETE, which are downstream products of the 12-LOX and 15-LOX pathways, respectively, after reduction by GPX4. nih.gov Furthermore, GPX4 competes with other enzymes, such as LTA4H, for shared substrates like 5-HpETE in the 5-LOX pathway, suggesting that GPX4 activation can divert metabolic flow within the AA network. nih.gov
Experimental data highlight the efficacy of this compound in enhancing GPX4 activity. In cell-free assays, this compound increased GPX4 activity to 150% at a concentration of 20 μM. wikipedia.orgfishersci.seresearchgate.net In cell extracts, a concentration of 61 μM of this compound also boosted GPX4 activity to 150%. fishersci.seresearchgate.net These findings demonstrate the compound's ability to directly stimulate GPX4, thereby bolstering the cell's capacity to detoxify lipid hydroperoxides derived from the arachidonic acid metabolic network. wikipedia.orgresearchgate.net
Research findings related to this compound's impact on GPX4 activity are summarized in the table below:
| Assay Type | This compound Concentration | GPX4 Activity Increase |
| Cell-free assay | 20 μM | 150% |
| Cell extracts | 61 μM | 150% |
The modulation of the arachidonic acid metabolic network by this compound through the activation of GPX4 represents a promising strategy for mitigating the harmful effects of lipid peroxidation and associated inflammatory processes. nih.govfishersci.sewikipedia.orgwikipedia.org
Biological Activity and Preclinical Efficacy of Gpx4 Activator 1d4
In Vitro Studies on GPX4-Activator-1d4 Induced Cellular Protection
This compound has been shown to be a potent inhibitor of ferroptosis across different cell lines. sigmaaldrich.com Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. uniprot.orgnih.gov GPX4 is the primary enzyme responsible for reducing these toxic lipid hydroperoxides within cellular membranes. columbia.edu
In HT-1080 fibrosarcoma cells, this compound has demonstrated the ability to suppress ferroptosis. sigmaaldrich.com The compound was identified as the most potent among a series of activators, showing a significant increase in GPX4 activity. acs.org Specifically, at a concentration of 20 μM in a cell-free assay, it increased GPX4 activity to 150%. acs.orgresearchgate.net A similar enhancement of GPX4 activity to 150% was observed in mouse embryonic fibroblast (MEF) cell extracts at a concentration of 61 μM. medchemexpress.comacs.orgresearchgate.net This direct activation of GPX4 by chemical compounds provides a mechanism to suppress ferroptosis and associated inflammation. acs.orgresearchgate.net The activation of GPX4 by small molecules like 1d4 is considered a promising strategy for mitigating diseases where ferroptosis plays a key role. researchgate.netnih.gov
Table 1: In Vitro Efficacy of this compound in Different Cell Models
| Cell Line/Model | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Cell-Free Assay | 20 μM | Increased GPX4 activity to 150% | acs.orgresearchgate.net |
| Mouse Embryonic Fibroblast (MEF) Cell Extracts | 61 μM | Boosted GPX4 activity to 150% | medchemexpress.comacs.orgresearchgate.net |
| HT-1080 Fibrosarcoma Cells | Not Specified | Suppression of ferroptosis and inflammation | sigmaaldrich.com |
Reactive oxygen species (ROS) are critical players in the process of ferroptosis, particularly lipid ROS. nih.gov GPX4 plays a crucial role in mitigating oxidative stress by reducing lipid hydroperoxides, thereby preventing the accumulation of ROS. nih.gov
Studies have shown that activators of GPX4 can decrease intracellular ROS levels. frontiersin.orgd-nb.info By enhancing the activity of GPX4, these activators bolster the cell's defense against oxidative damage. d-nb.info However, one study using 661W cells reported that this compound, at a concentration of 65 μM for 24 hours, did not reduce ROS production. medchemexpress.com It is important to note that this particular study also observed an increase in malondialdehyde (MDA) and iron ion levels, alongside reduced mitochondrial shrinkage, suggesting a complex cellular response. medchemexpress.com In contrast, other research highlights that GPX4 activation generally leads to a reduction in ROS and can suppress ferroptosis. frontiersin.org
Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of ferroptosis. columbia.edu GPX4 is unique in its ability to directly reduce phospholipid hydroperoxides within cellular membranes, thus protecting against lipid peroxidation. columbia.eduuniprot.org
This compound, by enhancing GPX4's enzymatic function, directly counteracts the accumulation of lipid peroxides. medchemexpress.commedchemexpress.com The activation of GPX4 by this compound prevents the formation of toxic lipid alcohols from lipid hydroperoxides, a critical step in halting the chain reaction of lipid peroxidation. researchgate.netresearchgate.net This is particularly important for polyunsaturated fatty acids (PUFAs), which are highly susceptible to peroxidation. columbia.edu The reduction of phospholipid hydroperoxides to non-toxic lipid alcohols is a key mechanism by which this compound confers cellular protection. researchgate.net Research has shown that GPX4 activation can prevent the accumulation of intracellular lipid peroxides that are induced by ferroptosis inducers. medchemexpress.commedchemexpress.com
Cholesterol hydroperoxides are among the specific substrates that GPX4 can reduce, highlighting its broad role in detoxifying lipid peroxides. uniprot.orguniprot.orgresearchgate.net Studies have demonstrated that this compound can protect cells from the toxic effects of cholesterol peroxide. medchemexpress.com In one experiment, a 1-hour treatment with 200 μM of this compound was able to inhibit cell death induced by cholesterol peroxide. medchemexpress.com This protective effect is a direct consequence of the enhanced enzymatic activity of GPX4, which neutralizes the harmful cholesterol hydroperoxides. medchemexpress.comcolumbia.edu
In Vivo Preclinical Pharmacological Efficacy of this compound
The neuroprotective potential of activating GPX4 has been investigated in animal models. GPX4 is essential for the survival of certain neurons and for preventing neurodegeneration. uniprot.org For instance, GPX4 is crucial for the maturation and survival of photoreceptor cells. uniprot.org
Recent studies have explored the therapeutic application of a specific GPX4 activator, PKUMDL-LC-102, which is structurally related to 1d4, in a rat model of spinal cord injury (SCI). nih.gov This research demonstrated that the pharmacological activation of GPX4 led to significant functional recovery. The neuroprotection was achieved by inhibiting ferroptosis, preserving neurons, and reducing microgliosis in the injured spinal cord. nih.gov This was noted as the first in vivo study to apply a specific GPX4 activator in an animal model, highlighting the potential of this therapeutic strategy for neuroprotection. nih.gov The findings suggest that targeting lipid peroxidation through GPX4 activation is a promising approach for treating optic neuropathies and other neurodegenerative conditions. biorxiv.org
Potential Cardioprotective Applications of this compound in Preclinical Models
The activation of Glutathione (B108866) Peroxidase 4 (GPX4) is emerging as a significant strategy for myocardial protection, primarily through the inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. Research involving GPX4 allosteric activators has demonstrated protective effects in preclinical models of cardiac injury. researchgate.net
In a mouse model of doxorubicin-induced myocardial injury, the administration of GPX4 activators was shown to confer cardioprotective effects. researchgate.net Doxorubicin (B1662922), a potent chemotherapeutic agent, is known for its cardiotoxic side effects, which are partly mediated by oxidative stress and the induction of ferroptosis. The activation of GPX4 in this context helps to mitigate these effects. By enhancing the enzymatic activity of GPX4, these activators bolster the cell's capacity to neutralize toxic lipid hydroperoxides, thereby preventing membrane damage and subsequent cell death in cardiomyocytes. researchgate.net While another compound, GPX4 activator 2, has also been noted for its cardioprotective effects by inhibiting cellular ferroptosis, the findings from the doxorubicin model highlight the therapeutic potential of the broader class of GPX4 activators, including 1d4. researchgate.netmedchemexpress.com
The mechanism hinges on GPX4's essential role in reducing lipid peroxides within biological membranes. nih.gov In conditions of high oxidative stress, such as that induced by doxorubicin, the native GPX4 enzyme can be overwhelmed. An allosteric activator like this compound enhances the enzyme's function, suppressing ferroptosis and preserving myocardial tissue. researchgate.net
Renoprotective Capabilities of this compound in Animal Models (Hypothetical based on GPX4 role)
While direct preclinical studies on this compound in kidney disease models are not extensively documented, a strong hypothetical case for its renoprotective capabilities can be constructed based on the fundamental role of GPX4 in renal health. The kidneys are highly metabolic organs susceptible to oxidative stress-induced damage, a key factor in both acute kidney injury (AKI) and chronic kidney disease (CKD). mdpi.com
Ferroptosis is increasingly implicated in the pathogenesis of various kidney diseases, including diabetic kidney disease (DKD), ischemia-reperfusion injury, and oxalate-induced AKI. frontiersin.orgbioengineer.org Research has consistently shown that the downregulation or inactivation of GPX4 is a critical event in the progression of these conditions. mdpi.comfrontiersin.org For instance, genetic ablation of GPX4 in animal models leads to acute kidney failure and tubular cell death. frontiersin.orgijbs.com In models of diabetic nephropathy, a decrease in GPX4 expression is correlated with increased lipid peroxidation and disease progression. frontiersin.orgnih.gov Conversely, upregulating GPX4 has been shown to protect renal cells from ferroptosis. mdpi.com
Given that this compound is a potent activator of GPX4, it is hypothesized that it could offer significant protection in animal models of kidney disease. acs.orgnih.gov By enhancing GPX4 activity, the compound could theoretically:
Prevent lipid peroxidation in renal tubular epithelial cells, which are particularly vulnerable to ferroptotic damage. mdpi.comnih.gov
Mitigate the progression of renal fibrosis, as ferroptotic cells can release damage-associated molecular patterns (DAMPs) that promote a fibrotic response. mdpi.com
Improve kidney function in models of DKD and AKI by preserving the integrity of renal cells against oxidative insults. mdpi.comfrontiersin.org
Studies have highlighted that enhancing GPX4 levels is a promising therapeutic strategy for CKD. mdpi.com Therefore, a selective small-molecule activator like this compound represents a logical therapeutic candidate for future preclinical investigation in renal disease.
Impact of this compound in Other Disease Models (e.g., Inflammation, Cancer)
The biological activity of this compound extends beyond organ-specific protection, with significant implications for broader pathological processes like inflammation and its role in cancer models.
Inflammation: GPX4 plays a crucial role in suppressing inflammation by metabolizing pro-inflammatory lipid mediators derived from the arachidonic acid network and inhibiting the NF-κB signaling pathway. acs.orgnih.govresearchgate.net this compound has been identified as a potent inhibitor of both ferroptosis and inflammation. medchemexpress.commedchemexpress.com In cellular assays, activation of GPX4 by this compound was shown to suppress inflammatory conditions. d-nb.info The compound effectively reduces the production of pro-inflammatory eicosanoids and inhibits the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. nih.govresearchgate.net These findings suggest that this compound could be a valuable tool for studying and potentially treating diseases with a significant inflammatory and lipid peroxidation component. d-nb.info
Cancer: The role of this compound in cancer is complex and primarily serves as a cytoprotective agent. Many cancer cells, particularly those that have developed resistance to therapy, exhibit a heightened dependency on GPX4 to survive and evade ferroptosis. researchgate.netresearchgate.net Consequently, the primary strategy in oncology is often to inhibit GPX4 to induce cancer cell death.
This compound, by its very function, protects cells from ferroptosis. In preclinical research, it has been used in cancer cell lines like HT-1080 fibrosarcoma to suppress ferroptosis. sigmaaldrich.com Its utility in cancer models is often as a "rescue" compound to confirm that cell death induced by an experimental drug is indeed occurring through the ferroptosis pathway. columbia.edu By activating GPX4 and preventing cell death, it validates the mechanism of GPX4-inhibiting anti-cancer agents. Therefore, while not a direct anti-cancer therapeutic itself, this compound is a critical chemical probe for the development of novel cancer therapies that target the ferroptosis vulnerability of tumors. researchgate.netcolumbia.edu
Data Tables
Table 1: In Vitro Activity of this compound
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| GPX4 Activity | Cell-free assay (20 μM) | 150% increase | acs.orgnih.govresearchgate.net |
| GPX4 Activity | Mouse embryonic fibroblast (MEF) cell extracts (61 μM) | 150% increase | acs.orgnih.govresearchgate.net |
| Potency | Allosteric activator | pEC50 = 4.7 | medchemexpress.commedchemexpress.com |
| Cell Protection | Cholesterol peroxide-induced cell death (200 μM) | Inhibition of cell death | medchemexpress.com |
| Cell Line Studied | HT-1080 fibrosarcoma cells | Suppression of ferroptosis and inflammation | sigmaaldrich.com |
Synthetic Methodologies and Chemical Derivatization of Gpx4 Activator 1d4
Total Synthesis Routes for GPX4-Activator-1d4
The available information primarily describes this compound as a compound identified through chemical synthesis and structure-activity relationship studies, following initial computational screening for GPX4 activators. nih.govresearchgate.netacs.org While the specific detailed total synthesis route for this compound is not explicitly detailed in the provided search results, the context of its discovery within a study involving chemical synthesis and structure-activity relationship (SAR) analysis of a series of activators suggests a deliberate synthetic approach was employed to generate this compound and its analogues. nih.govresearchgate.netacs.org The compound's chemical structure, N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide Hydrochloride, provides clues regarding potential synthetic strategies. hodoodo.commedchemexpress.commedkoo.com The presence of a sulfonamide, a thiourea (B124793), and an ethylenediamine (B42938) moiety suggests that the synthesis likely involves the coupling of these functional groups, possibly starting from a substituted benzenesulfonamide.
Chemical Modifications and Analogue Synthesis Based on the this compound Scaffold
This compound was identified as the strongest compound among a series of eight GPX4 activators discovered through computational screening and subsequent chemical synthesis and structure-activity relationship (SAR) studies. nih.govresearchgate.netacs.org This indicates that chemical modifications and analogue synthesis based on an initial hit compound (Compound 1) were performed to identify compounds with improved activity, leading to the identification of 1d4. nih.govresearchgate.netacs.org The SAR studies would have involved systematic variations of the chemical structure to understand how different functional groups and structural features influence GPX4 activation. While the specific structures of all seven other activators and the detailed SAR are not provided, the fact that 1d4 was the most potent suggests that the modifications explored during the synthesis of analogues were successful in optimizing the activating effect on GPX4. nih.govresearchgate.netacs.org The discovery process itself highlights the importance of chemical derivatization of a core scaffold to identify compounds with enhanced biological activity.
Development of Prodrug Strategies for Enhanced Delivery and Efficacy of this compound
The concept of developing prodrug strategies for GPX4 activators to enhance delivery and efficacy is mentioned in the context of future research directions. One study notes the potential to use nanoparticle strategies to enhance the delivery efficiency of GPX4 activators. nih.gov Another source mentions that reported activators of GPX4, such as 1d4, are promising for pain relief, and combinations with other anti-inflammatory compounds may be beneficial. nih.gov While the specific development of prodrugs for this compound is not detailed, the general academic medicinal chemistry aspect of prodrug design aims to improve properties such as solubility, permeability, stability, and targeted delivery. mdpi.com Given that GPX4 activators are being explored for therapeutic applications, including in conditions like spinal cord injury and doxorubicin-induced myocardial injury, strategies to optimize their delivery and efficacy through approaches like prodrugs or nanoparticle formulations are relevant areas of investigation. nih.govresearchgate.net
This compound Activity Data
| Assay Type | Concentration | GPX4 Activity Increase | Reference |
| Cell-free assay | 20 μM | 150% | medchemexpress.comnih.govresearchgate.netacs.orgsigmaaldrich.com |
| Cell extracts (MEF) | 61 μM | 150% | medchemexpress.commedchemexpress.cn |
Structure Activity Relationships Sar and Pharmacophore Mapping of Gpx4 Activator 1d4
Identification of Essential Functional Groups for GPX4 Activation by GPX4-Activator-1d4 Analogues
The foundational structure of this series of activators is 4-thioureidobenzenesulfonamide. frontiersin.org Structure-activity relationship studies on analogues of the initial hit compound have elucidated several functional groups that are essential for the activation of GPX4.
Thioureido Group: The -(NH-C(=S)-NH)- linker is a critical component. The two N-H groups are crucial for forming hydrogen bonds within the allosteric binding pocket of GPX4, anchoring the molecule in a productive conformation.
Benzenesulfonamide Core: This aromatic sulfonamide scaffold serves as the central structural unit. The sulfonamide group itself contributes to the binding affinity, likely through hydrogen bonding interactions.
Hydrophobic Substituent on Thiourea (B124793): The N'-substituent on the thiourea moiety plays a significant role in potency. In this compound, this is a cyclopentyl group. SAR studies demonstrated that a hydrophobic, cyclic alkyl group in this position is optimal for activity.
Aminoethyl Group on Sulfonamide: The -(CH2)2-NH2 tail on the sulfonamide nitrogen is another key feature. Modifications to this group can significantly alter the compound's activating ability, indicating its involvement in specific interactions with the protein.
| Compound Series | R1 Group (on Thiourea) | R2 Group (on Sulfonamide) | Key Finding |
| Initial Hit (Cpd 1) | Cyclohexyl | -CH2CH2NH2 | Showed initial GPX4 activation, establishing the core scaffold's potential. |
| This compound | Cyclopentyl | -CH2CH2NH2 | The most potent analogue, indicating the cyclopentyl group is optimal for hydrophobic interaction. |
| Analogues | Varied Alkyl/Aryl | Varied Chain Length/Functionality | Modifications in these areas led to a range of potencies, highlighting the specific steric and electronic requirements for optimal binding and activation. |
Impact of Structural Modifications on this compound Potency and Selectivity
Systematic modifications of the parent compound provided clear insights into how structural changes modulate potency. The optimization from the initial hit to this compound involved fine-tuning the hydrophobic and hydrogen-bonding interactions.
The transition from a cyclohexyl group in the initial hit to a cyclopentyl group in this compound was a key optimization step that enhanced potency. nih.gov This suggests that the size and conformation of the hydrophobic pocket in the allosteric site are well-suited for a five-membered ring. Alterations to the aminoethyl sulfonamide tail also had a pronounced impact, with changes in length or the introduction of other functional groups generally leading to decreased activity. This underscores the precise nature of the interaction between this part of the molecule and the protein surface.
Regarding selectivity, this compound appears to be specific for its allosteric target. For instance, in studies involving a patient-derived R152H variant of GPX4, this compound was tested as a control and did not restore the enzymatic activity of this specific mutant. columbia.edu This suggests that the compound's activating effect is dependent on the wild-type conformation of the allosteric binding site, which is altered by the R152H mutation. nih.gov
| Compound | Key Structural Feature | Potency (GPX4 Activation) |
| Compound 1 | Cyclohexyl group | Moderate |
| This compound | Cyclopentyl group | High (150% activation at 20 µM) nih.gov |
| Other Analogues | e.g., smaller alkyls, different tail lengths | Generally lower than 1d4 |
Computational Modeling and Molecular Docking Studies of this compound Interactions
Computational studies were instrumental in the discovery of this class of activators. A potential allosteric site on GPX4 was first identified using computational tools like CAVITY and CorrSite on the crystal structure of the human GPX4 U46C mutant (PDB entry 2OBI). frontiersin.orgresearchgate.net This predicted binding pocket is located on the opposite side of the protein from the known catalytic triad (B1167595), which consists of residues C46, Q81, and W136. researchgate.netnih.gov
Molecular docking simulations predicted the binding mode of this compound and its analogues within this allosteric pocket. researchgate.net The docking results provided a molecular basis for the observed SAR.
Binding Location: The compound series binds to an allosteric pocket surrounded by specific amino acid residues. Studies on the related activator PKUMDL-LC-102 showed interactions with acidic residues D21 and D23, and apolar residues V98, F100, and M102. nih.gov Given the structural similarity, this compound is predicted to bind in the same pocket.
Key Interactions: The predicted binding model shows that the thiourea group forms crucial hydrogen bonds with protein residues. The cyclopentyl ring fits into a well-defined hydrophobic pocket, while the aminoethyl sulfonamide tail extends to form additional polar interactions. The interaction with acidic residues like Aspartic Acid 23 (D23) appears to be particularly important, as mutating this residue was shown to significantly reduce the activating effect of a related compound. nih.gov
These computational models successfully rationalized the SAR data, confirming that the potency of this compound is derived from its snug fit and specific hydrogen-bonding and hydrophobic interactions within the identified allosteric site. nih.gov
Pharmacophore Model Generation for this compound and Analogues
From a medicinal chemistry perspective, the SAR and docking information for this compound and its analogues can be used to generate a pharmacophore model. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect.
Based on the available data, a hypothetical pharmacophore model for this class of GPX4 allosteric activators would include:
One Hydrophobic Feature: Corresponding to the optimal cyclopentyl group, defining a specific volume and location for a non-polar interaction.
Two Hydrogen Bond Donors: Representing the two N-H groups of the central thiourea moiety.
One or More Hydrogen Bond Acceptors: Corresponding to the sulfur atom of the thiourea and the oxygen atoms of the sulfonamide group.
One Aromatic Ring Feature: Representing the central benzene (B151609) ring that acts as a scaffold.
Such a pharmacophore model serves as a powerful tool for virtual screening. It can be used to search large chemical databases for structurally diverse compounds that match these key electronic and steric features. This approach facilitates the discovery of novel chemical scaffolds that could also function as GPX4 activators, potentially with improved properties.
Preclinical Pharmacokinetics and Pharmacodynamics of Gpx4 Activator 1d4
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species
A comprehensive ADME profile for GPX4-Activator-1d4 in preclinical species is not extensively detailed in publicly available literature. However, some insights into its pharmacokinetic behavior can be gleaned from related studies.
This compound is described as a cell-penetrant allosteric activator of GPX4, suggesting it possesses the necessary physicochemical properties to cross cellular membranes and exert its intracellular effects. mdpi.com
In a study investigating the in vivo effects of a GPX4 activator in a rat model of spinal cord injury, intraperitoneal administration led to a rapid increase in plasma concentrations. nih.gov This suggests efficient absorption from the peritoneal cavity into the systemic circulation. The same study also provides evidence of the compound's distribution to the central nervous system, as it was shown to protect neurons and reduce neuroinflammation within the spinal cord. nih.gov
Detailed information regarding the metabolism and excretion of this compound is not specified in the reviewed literature. However, theoretical analysis of a related benzenesulfonamide, 4-(2-aminoethyl)benzenesulfonamide, suggests that it may not be extensively metabolized by the cytochrome P450 (CYP450) enzyme system. cerradopub.com.br Instead, it is hypothesized that it could primarily undergo Phase II metabolism, which involves conjugation reactions to enhance water solubility and facilitate excretion. cerradopub.com.br It is important to note that this is a theoretical prediction for a related structure and not experimental data for this compound.
Pharmacokinetic Parameters of this compound in Animal Models
A study in intact rats provides key pharmacokinetic parameters for a GPX4 activator following a single intraperitoneal administration. nih.gov While the study does not explicitly name the compound as "this compound," the context of allosteric GPX4 activation strongly suggests it is either this compound or a very close analog. The plasma concentration of the activator peaked rapidly and then declined, returning to baseline levels after 120 minutes. nih.gov
The reported pharmacokinetic parameters in rats are summarized in the interactive table below.
| Parameter | Value | Unit |
| Tmax (Time to Maximum Concentration) | 0.118 ± 0.0477 | hours |
| Cmax (Maximum Concentration) | 7256 ± 2022 | ng/mL |
| T1/2 (Terminal Half-life) | 0.252 ± 0.0171 | hours |
| AUC0-t (Area Under the Curve to last measurable point) | 3247 ± 423 | hng/mL |
| AUC0-∞ (Area Under the Curve extrapolated to infinity) | 3263 ± 423 | hng/mL |
| Data from a study in rats following intraperitoneal administration. nih.gov |
These parameters indicate rapid absorption and elimination of the GPX4 activator in this preclinical model.
Correlation of this compound Exposure with Pharmacodynamic Markers of GPX4 Activation and Ferroptosis Inhibition in Preclinical Models
The pharmacodynamic effects of this compound are intrinsically linked to its ability to activate GPX4 and consequently inhibit ferroptosis. Several studies have demonstrated this correlation in cellular and in vivo models.
In cell-free assays, this compound has been shown to increase GPX4 activity to 150% at a concentration of 20 µM. medchemexpress.comnih.gov In cell extracts from mouse embryonic fibroblasts, a concentration of 61 µM was required to achieve a similar 150% increase in GPX4 activity. medchemexpress.comnih.gov This demonstrates a direct biochemical activation of the target enzyme.
In a preclinical model of spinal cord injury in rats, administration of a GPX4 activator led to a decrease in the lipid peroxidation product 4-Hydroxynonenal (4-HNE) in the injured spinal cord. nih.gov This serves as a key pharmacodynamic marker, as GPX4's primary function is to reduce lipid hydroperoxides. The reduction of 4-HNE levels indicates that the compound reached the target tissue at sufficient concentrations to exert its enzymatic-activating effect and mitigate oxidative damage. nih.gov
Furthermore, the same study showed that treatment with the GPX4 activator reduced the expression of the pro-inflammatory cytokine CCL2 in neurons following spinal cord injury. nih.gov This anti-inflammatory effect is a downstream consequence of GPX4 activation and subsequent inhibition of ferroptosis-related inflammatory signaling. nih.govnih.gov
Another GPX4 activator, designated as GPX4 activator 2, was shown to decrease serum and cardiac levels of malondialdehyde (MDA), another marker of lipid peroxidation, in a mouse model of doxorubicin-induced myocardial injury. caymanchem.com This further supports the principle that systemic exposure to a GPX4 activator can lead to a measurable reduction in biomarkers of oxidative stress in target organs. caymanchem.com
The collective findings from these preclinical studies establish a clear link between exposure to GPX4 activators and the modulation of pharmacodynamic markers indicative of GPX4 activation and the inhibition of ferroptosis.
Methodological Approaches in Gpx4 Activator 1d4 Research
Biochemical Assays for GPX4 Activity Quantification (e.g., Cell-free assay, cell extracts)
The quantification of Glutathione (B108866) Peroxidase 4 (GPX4) activity in the presence of activators like 1d4 is fundamental to its research. These assays are typically conducted in simplified systems, such as cell-free environments with purified enzymes, or in more complex milieus like cell extracts.
A prevalent method for measuring GPX4 activity is an indirect, coupled-enzyme assay. caymanchem.com In this system, the activity of GPX4 is linked to the activity of glutathione reductase (GR). GPX4 reduces a hydroperoxide substrate, producing oxidized glutathione (GSSG) in the process. Subsequently, GR recycles GSSG back to its reduced state (GSH) using nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing agent. The rate of GPX4 activity is directly proportional to the rate of NADPH oxidation, which can be monitored by measuring the decrease in absorbance at a wavelength of 340 nm. caymanchem.com
Research has consistently shown that GPX4-Activator-1d4, also identified as PKUMDL-LC-101-D04, is a potent allosteric activator of GPX4. excenen.commedkoo.com In cell-free assays, 20 μM of the compound was found to increase GPX4 activity to 150%. excenen.comacs.orgapexbt.comnih.govabmole.comacs.orgresearchgate.net A similar enhancement, reaching 150% of baseline activity, was observed in mouse embryonic fibroblast (MEF) cell extracts at a concentration of 61 μM. acs.orgnih.govmedchemexpress.com While assays using whole-cell lysates are common, they can be confounded by the presence of other oxidoreductases. nih.gov To overcome this, more refined methods using affinity-purified GPX4 have been developed to provide a more precise measurement of the enzyme's native activity and its response to compounds like 1d4. nih.gov
| Assay Type | Compound Concentration | Observed GPX4 Activity | Source |
|---|---|---|---|
| Cell-free assay | 20 μM | Increased to 150% | acs.orgnih.govresearchgate.net |
| Cell extracts | 61 μM | Increased to 150% | acs.orgnih.govsigmaaldrich.com |
Cellular Imaging Techniques for Monitoring this compound Effects (e.g., Mitochondrial morphology)
Cellular imaging techniques are critical for visualizing the subcellular effects of this compound, particularly its role in protecting against ferroptosis-associated morphological changes. Ferroptosis is characterized by distinct alterations in mitochondrial morphology, including shrinkage and increased membrane density. medchemexpress.com
Fluorescence microscopy is a key tool in this context. Specific fluorescent probes, such as Mito-Tracker Green, are used to stain mitochondria, allowing for the direct observation of their structure. ijbs.com Studies have shown that treatment with this compound can mitigate these damaging effects. For instance, in 661W cells, the compound was observed to reduce mitochondrial shrinkage induced by ferroptotic stimuli. medchemexpress.com These imaging-based findings provide visual confirmation of the compound's cytoprotective activity at the organelle level, reinforcing the biochemical data.
Animal Model Selection and Experimental Design in this compound Studies
To understand the physiological and therapeutic potential of GPX4 activators, researchers utilize various animal models that replicate human diseases where ferroptosis is implicated. The selection of an appropriate model and a robust experimental design are crucial for validating in vitro findings.
Rodent models, primarily mice and rats, are commonly used. For example, a mouse model of doxorubicin-induced myocardial injury was used to demonstrate the protective effects of GPX4 allosteric activators. researchgate.net In another study, a GPX4 activator was shown to enhance neuroprotection and functional recovery in a rat model of spinal cord injury (SCI). nih.gov
Experimental designs often involve the use of genetically modified animals to probe the specific role of GPX4. Transgenic mice that overexpress the human GPX4 gene have been created and show increased resistance to oxidative stress-induced apoptosis. nih.gov Conversely, mouse models with a targeted deficiency of GPX4 in specific tissues, such as the retinal pigment epithelium, have been generated to study the direct consequences of lipid peroxidation accumulation. arvojournals.org These models are invaluable for confirming that the therapeutic effects of compounds like this compound are directly mediated through their action on the GPX4 enzyme.
| Animal Model | Condition/Disease Studied | Purpose | Source |
|---|---|---|---|
| Mouse | Doxorubicin-induced myocardial injury | To evaluate the cardioprotective effects of GPX4 activation. | researchgate.net |
| Rat | Spinal Cord Injury (SCI) | To assess neuroprotection and functional recovery. | nih.gov |
| Transgenic Mouse | Oxidative Stress | To confirm the protective role of GPX4 overexpression. | nih.gov |
| GPx4-deficient Mouse | Retinal Degeneration | To study the effects of endogenous lipid peroxidation. | arvojournals.org |
Advanced Analytical Techniques for this compound Quantification (e.g., UHPLC-Q/TOF-MS/MS)
Advanced analytical techniques are essential for the precise quantification and characterization of small molecules like this compound and for studying their interactions with biological targets. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS/MS) is a powerful tool for this purpose.
This technique combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and sensitivity of Q/TOF-MS/MS. It allows for the confident identification and quantification of compounds in complex biological matrices. In research related to GPX4, UHPLC-DAD-Q/TOF-MS/MS has been used to investigate the direct binding interaction between a GPX4 activating compound and the GPX4 protein itself. thno.org Furthermore, LC-MS/MS-based methods are widely applied in the field to perform targeted analysis of redox-related metabolites, providing a quantitative measure of the biochemical impact of GPX4 activation or inhibition. nih.govbmbreports.org
Omics-Based Approaches in Elucidating this compound Mechanisms (e.g., Proteomics, Metabolomics)
Omics-based approaches provide a holistic, system-wide view of the molecular changes induced by this compound, offering deep insights into its mechanisms of action.
Proteomics: This field focuses on the large-scale study of proteins. Chemoproteomics, a sub-discipline, has been instrumental in identifying GPX4 as the direct molecular target of certain classes of ferroptosis-inducing compounds. nih.gov Another proteomics technique, immunoprecipitation coupled with mass spectrometry (IP-MS), has been used to identify proteins that physically interact with GPX4, revealing its place within larger protein networks. mdpi.com
Metabolomics and Lipidomics: These approaches involve the comprehensive analysis of metabolites and lipids. Targeted metabolomic profiling was a key strategy used to discover that the depletion of glutathione leads to the inactivation of GPX4. nih.gov Lipidomics, which focuses specifically on lipids, has been crucial in demonstrating that GPX4 inhibition results in the accumulation of oxidized polyunsaturated fatty acids, a hallmark of ferroptosis. bmbreports.org Studies have also used metabolomics to show how GPX4 activators can suppress inflammation by altering the arachidonic acid metabolic network. researchgate.net
These omics strategies are essential for moving beyond a single target and understanding the broader network effects of modulating GPX4 activity with compounds like this compound.
| Omics Approach | Application in GPX4 Research | Key Findings | Source |
|---|---|---|---|
| Chemoproteomics | Direct target identification | Identified GPX4 as the direct target of RSL compounds. | nih.gov |
| Immunoprecipitation-MS | Protein interaction mapping | Revealed proteins that bind to GPX4, such as NEDD4. | mdpi.com |
| Metabolomics | Pathway analysis | Linked glutathione depletion to GPX4 inactivation. | nih.gov |
| Lipidomics | Analysis of lipid peroxidation | Showed accumulation of oxidized lipids upon GPX4 inhibition. | bmbreports.org |
Future Directions and Remaining Challenges in Gpx4 Activator 1d4 Research
Exploration of Novel Therapeutic Applications for GPX4-Activator-1d4 in Ferroptosis-Related Pathologies
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, is implicated in a growing number of diseases. frontiersin.org The ability of this compound to enhance the activity of GPX4, a key negative regulator of ferroptosis, positions it as a promising therapeutic candidate for these conditions. acs.orgnih.gov
Initial research has shown that GPX4 activation can suppress ferroptosis and inflammation, suggesting its potential in treating inflammatory diseases and conditions where lipid peroxidation is a key driver of pathology. researchgate.netfrontiersin.org Further exploration is warranted in the following areas:
Neurodegenerative Diseases: Conditions such as Alzheimer's disease are associated with iron dysregulation and lipid peroxidation, making them potential targets for GPX4 activators. mdpi.com Studies have shown that GPX4 deficiency can exacerbate neuronal damage, while its activation may offer neuroprotection. thno.org
Ischemia-Reperfusion Injury: This type of injury, which occurs when blood supply returns to tissue after a period of ischemia, is characterized by oxidative stress and cell death, including ferroptosis. GPX4 activators could potentially mitigate this damage.
Inflammatory Disorders: The anti-inflammatory effects of GPX4 activation have been demonstrated, suggesting potential applications in chronic inflammatory diseases. frontiersin.org By reducing pro-inflammatory lipid mediators, GPX4 activators could offer a novel therapeutic strategy. acs.org
Pain Management: Emerging evidence suggests a role for GPX4 in modulating pain, particularly pain associated with significant oxidative stress. nih.gov GPX4 activators may offer a new approach to pain relief by inhibiting inflammation and oxidative stress. nih.gov
Optimization of this compound Analogues for Enhanced Specificity, Potency, and Preclinical Efficacy
While this compound has shown promise, the development of analogs with improved pharmacological properties is a critical next step. The initial compound, identified through virtual screening and subsequent structure-activity relationship studies, demonstrated the feasibility of directly activating GPX4. acs.org The strongest of the initial activators, compound 1d4, increased GPX4 activity to 150% at specific concentrations in both cell-free and cell-based assays. researchgate.netacs.org
Future research will focus on:
Enhanced Potency: Synthesizing and screening new analogs to identify compounds with greater potency than this compound. This will involve detailed structure-activity relationship (SAR) studies to understand how chemical modifications impact the compound's ability to bind to and activate GPX4.
Improved Specificity: Developing analogs that exhibit high selectivity for GPX4 over other cellular targets is crucial to minimize off-target effects. This includes screening against other members of the glutathione (B108866) peroxidase family.
Preclinical Efficacy: Evaluating the most promising analogs in various in vivo models of ferroptosis-related diseases to assess their therapeutic efficacy. This will provide crucial data on their performance in a complex biological system.
Pharmacokinetic Properties: Optimizing the drug-like properties of the analogs, including their absorption, distribution, metabolism, and excretion (ADME) profiles, to ensure they are suitable for clinical development.
A recent study on a patient-derived GPX4 variant (R152H) successfully identified selective small-molecule activators through screening a DNA-encoded chemical library. columbia.edunih.gov This approach of structural optimization led to analogs with improved potency for the specific variant, highlighting a promising strategy for developing targeted therapeutics for diseases caused by specific protein mutations. columbia.edunih.gov
Addressing Mechanistic Gaps in this compound Understanding
Despite the progress made, there are still unanswered questions regarding the precise mechanism of action of this compound. It is understood to be an allosteric activator, meaning it binds to a site on the enzyme distinct from the active site to enhance its function. acs.orgmedchemexpress.com However, the exact binding site and the conformational changes it induces in GPX4 to increase its catalytic activity are yet to be fully elucidated.
Key areas for future mechanistic studies include:
Structural Biology: Obtaining co-crystal structures of GPX4 in complex with this compound or its more potent analogs will provide invaluable insights into the binding mode and the allosteric mechanism.
Biochemical and Biophysical Assays: Utilizing a range of assays to further characterize the interaction between the activators and GPX4, including determining binding kinetics and the effects on enzyme conformation and dynamics.
Cellular Mechanisms: Investigating the downstream cellular effects of GPX4 activation by these compounds beyond the direct inhibition of ferroptosis. This includes exploring their impact on related signaling pathways, such as the NF-κB pathway. acs.org
Relationship with Glutathione: While it's established that GPX4 requires glutathione (GSH) as a cofactor, the interplay between GPX4 activators and cellular GSH levels needs further investigation. thno.org Some fundamental aspects of ferroptosis and the role of GSH are still not fully understood. nih.govnih.gov
Technological Advancements Facilitating this compound Research and Development
The discovery and initial characterization of this compound were made possible by a novel computational strategy combined with experimental studies. acs.org Future progress in this field will continue to be driven by technological advancements.
High-Throughput Screening: The use of advanced screening technologies, such as DNA-encoded library (DEL) screening, allows for the rapid evaluation of billions of compounds to identify novel and selective GPX4 activators. columbia.edunih.gov
Computational Modeling and AI: Sophisticated computational tools, including molecular docking and molecular dynamics simulations, will continue to play a crucial role in identifying potential allosteric binding sites and in the rational design of more potent and specific analogs.
Advanced Imaging and Analytical Techniques: The development of more sensitive and specific probes for detecting lipid peroxidation and other markers of ferroptosis in real-time will facilitate the in vitro and in vivo evaluation of GPX4 activators.
Lipidomics: Advanced lipidomics platforms will enable a comprehensive analysis of the changes in the cellular lipid profile upon treatment with GPX4 activators, providing deeper insights into their mechanism of action and therapeutic effects. frontiersin.org
By addressing these future directions and challenges, the scientific community can unlock the full therapeutic potential of this compound and its analogs for a range of debilitating diseases.
Q & A
Q. How can mechanistic studies distinguish this compound’s direct activation of GPX4 from indirect antioxidant effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
